Cas no 19715-49-2 (4-(Dimethylamino)benzene-1-sulfonyl chloride)
4-(Dimethylamino)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Dimethylamino)benzene-1-sulfonyl chloride
- 4-(Dimethylamino)benzenesulfonyl chloride
- p-(Dimethylamino)benzenesulfonyl chloride
- Benzenesulfonyl chloride, 4-(dimethylamino)-
- BS-13876
- p-dimethylaminobenzenesulfonyl chloride
- MFCD19200057
- DA-08602
- EN300-125596
- SB79537
- SCHEMBL295564
- p-(Dimethylamino)benzenesulfonylchloride
- 4-dimethylaminobenzenesulphonyl chloride
- RTQAIFXZCMVBDT-UHFFFAOYSA-N
- CS-0158895
- DTXSID20500734
- AKOS006333630
- SY148541
- 4-dimethylamino-benzenesulfonyl chloride
- 4-(dimethylamino) benzene-1-sulfonyl Chloride
- H12017
- 19715-49-2
- 4-(dimethylamino)benzene-1-sulfonylchloride
-
- MDL: MFCD19200057
- Inchi: 1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3
- InChI Key: RTQAIFXZCMVBDT-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)N(C)C)(=O)=O
Computed Properties
- Exact Mass: 219.0122
- Monoisotopic Mass: 219.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.338
- Melting Point: 110 ºC
- Boiling Point: 320 ºC
- Flash Point: 148 ºC
- PSA: 37.38
4-(Dimethylamino)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402718-10mg |
4-(dimethylamino)benzene-1-sulfonyl Chloride |
19715-49-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B402718-50mg |
4-(dimethylamino)benzene-1-sulfonyl Chloride |
19715-49-2 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B402718-100mg |
4-(dimethylamino)benzene-1-sulfonyl Chloride |
19715-49-2 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Alichem | A019087812-1g |
4-(Dimethylamino)benzene-1-sulfonyl chloride |
19715-49-2 | 95% | 1g |
$427.28 | 2023-09-02 | |
| abcr | AB523660-1 g |
4-(Dimethylamino)benzenesulfonyl chloride; . |
19715-49-2 | 1g |
€1,331.50 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229535-1g |
4-(Dimethylamino)benzenesulfonyl chloride |
19715-49-2 | 95+% | 1g |
¥4200 | 2023-04-15 | |
| Enamine | EN300-125596-0.05g |
4-(dimethylamino)benzene-1-sulfonyl chloride |
19715-49-2 | 95% | 0.05g |
$206.0 | 2023-06-08 | |
| Enamine | EN300-125596-0.1g |
4-(dimethylamino)benzene-1-sulfonyl chloride |
19715-49-2 | 95% | 0.1g |
$307.0 | 2023-06-08 | |
| Enamine | EN300-125596-0.25g |
4-(dimethylamino)benzene-1-sulfonyl chloride |
19715-49-2 | 95% | 0.25g |
$437.0 | 2023-06-08 | |
| Enamine | EN300-125596-0.5g |
4-(dimethylamino)benzene-1-sulfonyl chloride |
19715-49-2 | 95% | 0.5g |
$689.0 | 2023-06-08 |
4-(Dimethylamino)benzene-1-sulfonyl chloride Suppliers
4-(Dimethylamino)benzene-1-sulfonyl chloride Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-(Dimethylamino)benzene-1-sulfonyl chloride
4-(Dimethylamino)benzene-1-sulfonyl chloride (CAS No. 19715-49-2): A Comprehensive Overview
The compound 4-(Dimethylamino)benzene-1-sulfonyl chloride (CAS No. 19715-49-2) is a significant chemical entity with a wide range of applications in the field of organic synthesis and material science. This compound, often referred to as DMABSC (for short), has garnered attention due to its unique chemical properties and versatility in forming various functional materials. Recent advancements in its synthesis and application have further solidified its importance in modern chemistry.
DMABSC is structurally characterized by a benzene ring substituted with a sulfonyl chloride group at position 1 and a dimethylamino group at position 4. This arrangement imparts the molecule with both electron-withdrawing and electron-donating functionalities, making it highly reactive in various chemical transformations. The sulfonyl chloride group is particularly valuable for its ability to act as an electrophilic agent in nucleophilic aromatic substitution reactions, a property that has been extensively exploited in the synthesis of heterocyclic compounds and pharmaceutical intermediates.
Recent studies have highlighted the potential of DMABSC in the development of advanced materials, such as two-dimensional covalent organic frameworks (COFs). Researchers have demonstrated that DMABSC can serve as a building block for constructing highly porous and stable COFs, which exhibit exceptional catalytic activity and selectivity in various reactions. These findings underscore the compound's role in advancing materials science and sustainable chemistry.
In terms of synthesis, DMABSC is typically prepared via the sulfonation of 4-dimethylaminobenzene using sulfur trioxide or other sulfonating agents, followed by chlorination to introduce the sulfonyl chloride group. This multi-step process requires precise control over reaction conditions to ensure high yield and purity. Innovations in catalytic systems and green chemistry practices have further optimized this synthesis pathway, reducing environmental impact while maintaining product quality.
The application of DMABSC extends beyond material science into the realm of drug discovery. Its ability to participate in nucleophilic aromatic substitution reactions makes it an ideal precursor for synthesizing bioactive molecules with potential therapeutic applications. For instance, derivatives of DMABSC have been explored as candidates for anti-inflammatory agents and anticancer drugs, showcasing its significance in medicinal chemistry.
Moreover, DMABSC has found utility in the development of sensors and diagnostic tools due to its reactivity towards nucleophiles. By incorporating DMABSC into sensor platforms, researchers have created devices capable of detecting trace amounts of analytes with high sensitivity and specificity. This application highlights the compound's versatility across diverse fields of chemistry.
In conclusion, 4-(Dimethylamino)benzene-1-sulfonyl chloride (CAS No. 19715-49-2) stands as a pivotal compound with multifaceted applications in organic synthesis, materials science, and medicinal chemistry. Its unique chemical properties and reactivity continue to drive innovative research, positioning it as a key player in advancing modern chemical sciences.
19715-49-2 (4-(Dimethylamino)benzene-1-sulfonyl chloride) Related Products
- 62778-24-9(2-Naphthalenesulfonylchloride, 6-[(4-methylphenyl)amino]-)
- 69037-87-2(1-Naphthalenesulfonylchloride, 6-(dimethylamino)-)
- 24939-24-0(4-Aminobenzene-1-sulfonyl chloride)
- 56512-49-3(Dabsyl chloride)
- 876482-47-2(3-(dimethylamino)benzene-1-sulfonyl Chloride)
- 605-65-2(Dansyl chloride)
- 60151-27-1(2-Naphthalenesulfonylchloride, 6-(dimethylamino)-)
- 18392-55-7(2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-)
- 4431-74-7(3-aminobenzene-1-sulfonyl chloride)
- 1276379-68-0(Dansyl Chloride-d6)